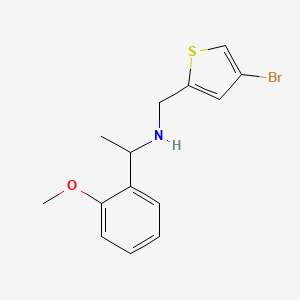
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active molecules . The compound features a unique structure that combines a pyrimidine ring with an imidazolidinone moiety, making it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acylating agent to form the thioacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the desired compound . Industrial production methods often involve the use of acid-catalyzed reactions and the cyclization of acyclic precursors to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mecanismo De Acción
The mechanism of action of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be compared with other similar compounds, such as imidazole and imidazolidine derivatives. These compounds share structural similarities but differ in their biological activities and applications . For instance, imidazole derivatives are known for their antifungal and antibacterial properties, while imidazolidine derivatives are often used as chiral auxiliaries in asymmetric synthesis . The unique combination of a pyrimidine ring and an imidazolidinone moiety in this compound sets it apart from these related compounds and contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C9H12N6O2S |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
1-[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H12N6O2S/c10-5-3-6(11)14-8(13-5)18-4-7(16)15-2-1-12-9(15)17/h3H,1-2,4H2,(H,12,17)(H4,10,11,13,14) |
Clave InChI |
CKXBRGKRCKYEMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C(=O)CSC2=NC(=CC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)







